Diethyl (2R,3R)-2-methyl-3-hydroxysuccinate
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Overview
Description
Diethyl (2R,3R)-2-hydroxy-3-methylsuccinate is a diethyl 2-methyl-3-hydroxysuccinate.
Scientific Research Applications
Synthetic Intermediate : Diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino- 3-hydroxysuccinate is an intermediate in the synthesis of various organic compounds. It serves as an intermediate in reactions like epoxide formation, ring opening reactions, and stereoselective reactions (Saitô, Komada, & Moriwake, 2003).
Synthesis of Amino Acids : The synthesis of (2R,3S)-2-amino-3-hydroxysuccinic acid hydrochloride involves the use of D-diethyl tartrate as a starting compound, showing its role in amino acid synthesis (Pan Xian-hua, 2011).
Enantioselective Catalysis : In aqueous media, an organocatalyst derived from (2R,3R)-diethyl 2-amino-3-hydroxysuccinate and L-proline is used for highly enantioselective direct aldol reactions of aldehydes with hydroxyacetone and fluoroacetone. This demonstrates its utility in asymmetric synthesis (Chen et al., 2007).
Corrosion Inhibition : Diethyl (phenylamino) methyl) phosphonate derivatives, structurally related to Diethyl (2R,3R)-2-methyl-3-hydroxysuccinate, have been studied for their potential as corrosion inhibitors in acidic environments, highlighting its potential application in industrial settings (Gupta et al., 2017).
Chiral Synthon Synthesis : Microbial asymmetric reduction of diethyl 2-methyl-3-oxo-succinate leads to the production of chiral synthons like (3R)-methylmalates, showcasing its use in producing optically pure compounds (Akita, Matsukura, & Ōishi, 1986).
Properties
Molecular Formula |
C9H16O5 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
diethyl (2R,3R)-2-hydroxy-3-methylbutanedioate |
InChI |
InChI=1S/C9H16O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6-7,10H,4-5H2,1-3H3/t6-,7-/m1/s1 |
InChI Key |
UNVUFOXAXGOVFT-RNFRBKRXSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)[C@H](C(=O)OCC)O |
SMILES |
CCOC(=O)C(C)C(C(=O)OCC)O |
Canonical SMILES |
CCOC(=O)C(C)C(C(=O)OCC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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